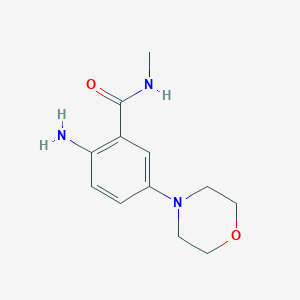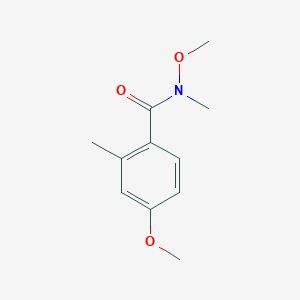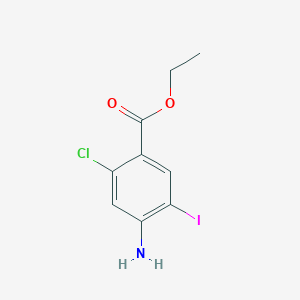
2-(4-Bromophenyl)-1-cyclopropylethan-1-ol
Übersicht
Beschreibung
“2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” is a compound that contains a bromophenyl group, a cyclopropyl group, and a hydroxyl group. The bromophenyl group is a phenyl ring with a bromine atom attached, the cyclopropyl group is a three-membered carbon ring, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would consist of a bromophenyl group, a cyclopropyl group, and a hydroxyl group attached to an ethane backbone. The exact structure would depend on the positions of these groups on the ethane backbone .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” are not available, bromophenyl compounds are known to undergo various reactions. For example, they can participate in coupling reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Activities : Research into compounds structurally related to 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol has revealed significant pharmacological activities. For instance, studies on enaminone compounds, which share a similar pharmacophore, have shown antinociceptive effects in both neurogenic and inflammatory pain models, suggesting potential therapeutic applications in pain management (Masocha, Kombian, & Edafiogho, 2016). Furthermore, the synthesis and preclinical evaluations of derivatives like CHM-1 have demonstrated potent antitumor activities, indicating the relevance of such compounds in cancer research (Li-Chen Chou et al., 2010).
Metabolic Pathways and Toxicology : The metabolism of related bromophenyl compounds has been a subject of toxicological studies, highlighting the importance of understanding the biotransformation and potential toxic effects of these chemicals. Investigations into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats have identified various metabolites, shedding light on the metabolic pathways that could be relevant for compounds like 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Chemical Synthesis and Modification : The chemical synthesis and modification of bromophenyl-containing compounds are crucial for developing new pharmaceuticals and understanding their interaction with biological systems. Studies on the synthesis of antiprotozoal agents and their activity against Trypanosoma species provide insights into the chemical modification strategies that enhance biological activity, which can be applied to the development of derivatives of 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol (Das & Boykin, 1977).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMPZADQXXCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-cyclopropylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



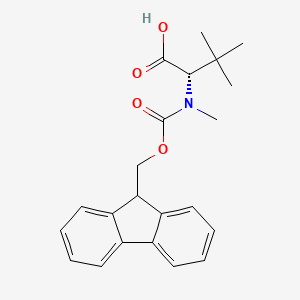
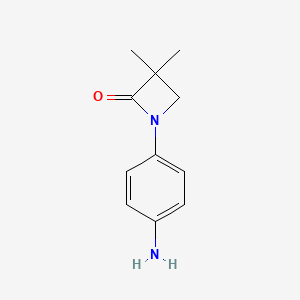
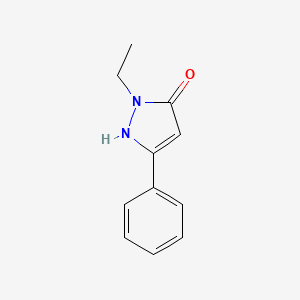
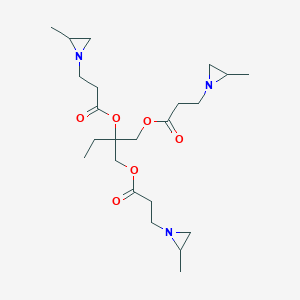
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
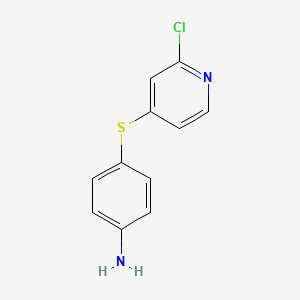
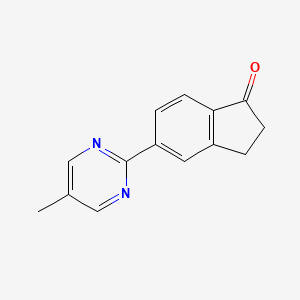
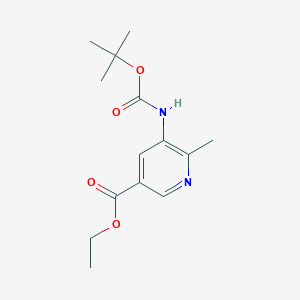
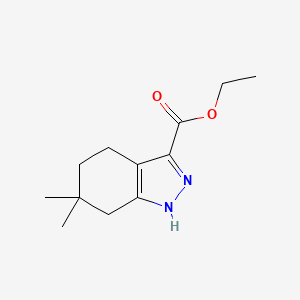

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
